molecular formula C15H13NO5 B1636131 methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate CAS No. 338404-89-0

methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate

Cat. No. B1636131
CAS RN: 338404-89-0
M. Wt: 287.27 g/mol
InChI Key: LAQUSGABDKJNSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate is an important organic compound used in many scientific and industrial applications. It is a white crystalline powder with a melting point of 120-122°C. It has a molecular formula of C13H12N2O4 and a molecular weight of 248.24 g/mol. It is soluble in water and ethanol, and insoluble in diethyl ether.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate is significant in the field of chemical synthesis and structural analysis. Kranjc et al. (2012) explored its synthesis and crystal structures, revealing its formation as a centrosymmetric hydrogen-bonded dimer. The study emphasized its supramolecular aggregation controlled by π–π interactions and weak C–H···O hydrogen bonding, highlighting its importance in understanding molecular interactions and the development of new chemical compounds (Kranjc et al., 2012).

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has been a focus due to its potential pharmaceutical properties. Mosti et al. (1994) described the synthesis of ethyl or methyl 6-substituted 3-(benzoylamino)-2-oxo-2H-pyran-5-carboxylates, noting their significant local anesthetic and platelet antiaggregating activities. This research opens doors for the development of new therapeutic agents (Mosti et al., 1994).

Heterocyclic Chemistry

The compound also plays a vital role in heterocyclic chemistry. Svete et al. (1990) investigated its use in synthesizing substituted 3-Benzoylamino-2H-pyran-2-ones, a process vital for the preparation of various ring transformations. This application is crucial for the advancement of organic synthesis and the creation of novel heterocyclic systems (Svete et al., 1990).

properties

IUPAC Name

methyl 5-benzamido-2-methyl-6-oxopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-9-11(14(18)20-2)8-12(15(19)21-9)16-13(17)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQUSGABDKJNSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501181121
Record name Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate

CAS RN

338404-89-0
Record name Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338404-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate
Reactant of Route 3
methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.